7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene. The reaction conditions often involve the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopropyl side chain can be reduced to form alcohols.
Substitution: The methyl group and other substituents on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid are commonly used for oxidizing the sulfur atom.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reducing the carbonyl group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential antiproliferative, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects is primarily through its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways . These interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are structurally related and have been studied for their kinase inhibition properties.
Pyrimidino[4,5-d][1,3]oxazines: These compounds also share a fused heterocyclic system and have diverse biological activities.
Uniqueness
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the benzothiolo ring
Properties
IUPAC Name |
7-methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-3-4-10-11(5-8)19-13-12(10)14(18)16(7-15-13)6-9(2)17/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQTKNYQPBAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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